molecular formula C20H10Cl2F5N3O3 B1672858 Fluazuron CAS No. 86811-58-7

Fluazuron

Cat. No.: B1672858
CAS No.: 86811-58-7
M. Wt: 506.2 g/mol
InChI Key: YOWNVPAUWYHLQX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of fluazuron involves the use of 2,6-difluorobenzamide as an initiator. The synthesis process includes several steps, such as the reaction of 2,6-difluorobenzamide with oxalyl chloride to form an intermediate, followed by the reaction with 3-chloro-5-trifluoromethyl-2-pyridinyloxy-4-chlorophenylamine . The reaction conditions typically involve controlled temperatures and specific reaction times to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process involves the use of solvents like toluene and methylene chloride, and reagents such as potassium carbonate and oxalyl chloride . The final product is purified through filtration and recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Fluazuron undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: this compound can undergo substitution reactions, particularly involving the replacement of halogen atoms.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.

Major Products: The major products formed from these reactions include hydroxylated this compound, amine derivatives, and various substituted this compound compounds .

Scientific Research Applications

Fluazuron has a wide range of scientific research applications:

Mechanism of Action

Fluazuron exerts its effects by inhibiting chitin synthesis in ticks. Chitin is a crucial component of the tick’s exoskeleton, and its inhibition leads to impaired development and molting. The compound targets enzymes involved in the final stages of chitin synthesis, disrupting the formation of the exoskeleton and ultimately leading to the death of the tick .

Comparison with Similar Compounds

Fluazuron is unique among chitin synthesis inhibitors due to its specific action on ticks. Similar compounds include:

    Diflubenzuron: Another benzoylphenyl urea derivative used as an insect growth regulator.

    Lufenuron: A chitin synthesis inhibitor used for flea control in pets.

    Hexaflumuron: Used in termite control, also a chitin synthesis inhibitor.

This compound stands out due to its high efficacy in controlling tick populations in cattle and its specific application as a pour-on treatment .

Properties

IUPAC Name

N-[[4-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2F5N3O3/c21-11-5-4-10(29-19(32)30-17(31)16-13(23)2-1-3-14(16)24)7-15(11)33-18-12(22)6-9(8-28-18)20(25,26)27/h1-8H,(H2,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWNVPAUWYHLQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)Cl)OC3=C(C=C(C=N3)C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2F5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046556
Record name Fluazuron
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86811-58-7
Record name Fluazuron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86811-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluazuron [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluazuron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15583
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluazuron
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-Chloro-3-(3-chloro-5-trifluoromethyl-pyridin-2-yloxy)-phenyl]-3-(2,6-difluoro-benzoyl)-urea
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Record name FLUAZURON
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Fluazuron belongs to the benzoylphenylurea class of insecticides, which act as insect growth regulators (IGRs). Specifically, this compound disrupts the formation of chitin [, ], a vital component of insect exoskeletons, during tick engorgement, molting, and hatching []. This disruption ultimately leads to the death of the insect.

A: this compound primarily affects the larval and nymphal stages of ticks [, , ] by disrupting the molting process. It also exhibits high efficacy against adult female ticks, significantly reducing their egg production [, ].

A: Yes, this compound treatment can lead to noticeable morphological changes in ticks. Studies have observed smaller hypostomes and chelicerae, poorly sclerotized scutum, fewer sensilla and pores, and damage to various other chitinous structures []. These malformations can hinder the tick's ability to feed, develop, and reproduce.

A: this compound demonstrates high efficacy against several tick species, including Rhipicephalus (Boophilus) microplus [, , ], Rhipicephalus sanguineus [], and Rhipicephalus decoloratus []. Studies highlight its long-lasting effects, protecting cattle from tick infestations for extended periods [, ].

A: Preliminary in silico and in vitro studies indicate that this compound might act as a potential inhibitor of Fibroblast Growth Factor Receptor 3 (FGFR3) []. This receptor plays a role in bladder cancer progression, and this compound demonstrated antiproliferative effects in human bladder cancer cell lines []. Further research is needed to explore its potential as an anticancer drug.

A: While this compound has been considered a reliable acaricide for some time, recent studies have reported emerging resistance in certain regions [, ]. The prevalence and mechanisms of this resistance are being investigated.

A: Alarmingly, studies in Brazil have detected resistance to all existing classes of acaricides, including this compound, in a single isolate of Rhipicephalus microplus []. This highlights the pressing need for new acaricides and alternative tick control strategies.

A: Several factors contribute to acaricide resistance, including the extensive and often inappropriate use of these chemicals []. Incorrect dosage estimation and a lack of understanding regarding withdrawal periods can exacerbate resistance development [].

A: Following topical or subcutaneous administration in cattle, this compound is slowly absorbed and eliminated from the body [, ]. It is primarily excreted unchanged in feces and urine [].

A: this compound exhibits a long half-life in cattle, ranging from 12 to 56 hours depending on the route of administration and the specific pharmacokinetic parameter studied [, ].

A: Yes, studies comparing subcutaneous and topical administration routes have shown differences in the absorption rate and plasma concentration profiles of this compound [, ].

A: this compound residues can persist in animal tissues, particularly fat, for extended periods []. This raises concerns about potential residues in meat and milk products. Proper withdrawal periods and adherence to regulatory guidelines are crucial to ensure food safety.

A: Yes, studies have shown that this compound can be transferred through milk to suckling calves []. This highlights the importance of considering the potential exposure of calves when treating lactating cows with this compound.

A: While this compound is generally considered safe for livestock, accidental exposure in humans raises concerns about potential toxicological effects. Research suggests possible genotoxicity and immunotoxic effects, including a reduction in CD8 T lymphocyte counts and interferon gamma production [].

A: this compound is commercially available in various formulations, including pour-on solutions [, , ] and injectable solutions [, ]. These formulations allow for different application methods and may influence the drug's pharmacokinetics.

A: High-performance liquid chromatography (HPLC) with UV or MS/MS detection is commonly employed to quantify this compound in various matrices, including plasma, tissues [], and even environmental samples [].

A: Yes, recent research has focused on developing ultra-high-performance liquid chromatography (UHPLC) methods for this compound quantification in bovine tissues []. These methods offer improved sensitivity and reduced analysis time compared to traditional HPLC methods.

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